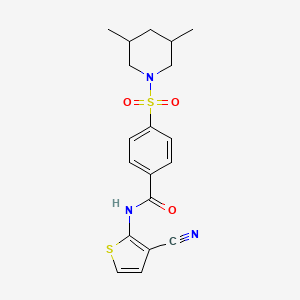

N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 897615-90-6

Cat. No.: VC4563316

Molecular Formula: C19H21N3O3S2

Molecular Weight: 403.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897615-90-6 |

|---|---|

| Molecular Formula | C19H21N3O3S2 |

| Molecular Weight | 403.52 |

| IUPAC Name | N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

| Standard InChI | InChI=1S/C19H21N3O3S2/c1-13-9-14(2)12-22(11-13)27(24,25)17-5-3-15(4-6-17)18(23)21-19-16(10-20)7-8-26-19/h3-8,13-14H,9,11-12H2,1-2H3,(H,21,23) |

| Standard InChI Key | FMTYAJVROJCCLG-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N)C |

Introduction

N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic molecule that likely belongs to the class of sulfonamide derivatives. The compound's structure suggests potential applications in medicinal chemistry, particularly as a candidate for pharmacological or biological activity studies.

Key Structural Features:

-

Cyanothiophene Group: This moiety contributes to electron-withdrawing properties and may influence the compound's reactivity and binding affinity.

-

Piperidine Sulfonamide: Commonly found in bioactive molecules, this group is associated with enhanced solubility and potential receptor interactions.

-

Benzamide Core: A functional group often involved in hydrogen bonding, which can impact biological activity.

Potential Applications

Although specific data on this compound is lacking, compounds with similar structures are often explored for:

-

Anticancer Activity: Sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase, which is overexpressed in tumors.

-

Anti-inflammatory Properties: Benzamide derivatives frequently exhibit anti-inflammatory effects by modulating immune responses.

-

Antimicrobial Activity: The presence of sulfur and nitrogen atoms in the structure suggests potential antimicrobial properties.

Hypothetical Synthesis Pathway

The synthesis of N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide could involve:

-

Step 1: Functionalization of thiophene to introduce the cyano group at position 3.

-

Step 2: Preparation of the sulfonamide derivative using 4-chlorobenzenesulfonyl chloride and 3,5-dimethylpiperidine.

-

Step 3: Coupling the thiophene derivative with the sulfonamide benzoyl chloride under basic conditions.

Spectroscopic Characterization:

-

NMR (Nuclear Magnetic Resonance):

-

Proton (^1H) and Carbon (^13C) NMR would confirm the presence of aromatic and aliphatic groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to the compound's molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for cyano (-C≡N), sulfonamide (-SO₂-N), and amide (-C=O) groups.

-

Biological Evaluation

If studied, this compound could undergo:

-

In Vitro Assays: Testing against cancer cell lines or microbial strains to evaluate cytotoxicity or antimicrobial efficacy.

-

Molecular Docking Studies: Predicting binding affinities with target proteins such as enzymes or receptors.

-

Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume